molecular formula C14H11F3O3 B6383933 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol CAS No. 1262004-11-4

5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6383933
CAS No.: 1262004-11-4
M. Wt: 284.23 g/mol
InChI Key: RXMNDXBDSCWLNB-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of hydroxymethyl and trifluoromethoxy functional groups attached to a phenyl ring

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMNDXBDSCWLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686541
Record name 4'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-11-4
Record name 4'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol typically involves the introduction of hydroxymethyl and trifluoromethoxy groups onto a phenyl ring. One common method involves the reaction of 4-hydroxymethylphenol with trifluoromethoxybenzene under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethylphenol: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.

    3-Trifluoromethoxyphenol:

    5-(4-Hydroxymethylphenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of trifluoromethoxy, leading to different chemical behavior.

Uniqueness

5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of hydroxymethyl and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

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